![molecular formula C32H24Cl2N6O4Ru B12300644 bis(2,2'-bipyridine-kappaN1,kappaN1')[[2,2'-bipyridine]-5,5'-dicarboxylato(2-)-kappaN1,kappaN1']-, dihydrochloride](/img/structure/B12300644.png)
bis(2,2'-bipyridine-kappaN1,kappaN1')[[2,2'-bipyridine]-5,5'-dicarboxylato(2-)-kappaN1,kappaN1']-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2,2’-bipyridine-kappaN1,kappaN1’)[[2,2’-bipyridine]-5,5’-dicarboxylato(2-)-kappaN1,kappaN1’]-, dihydrochloride: is a complex compound that features multiple bipyridine ligands. These ligands are known for their ability to coordinate with metal centers, making them valuable in various chemical and industrial applications. The compound’s structure allows it to form stable complexes with metals, which can be utilized in catalysis, materials science, and other fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bis(2,2’-bipyridine-kappaN1,kappaN1’)[[2,2’-bipyridine]-5,5’-dicarboxylato(2-)-kappaN1,kappaN1’]-, dihydrochloride typically involves the coordination of bipyridine ligands with a metal center. One common method involves the dehydrogenative coupling of pyridine derivatives in the presence of a catalyst. The reactivity of this coupling depends on the substituents on the pyridine ring, with higher pKa values providing better yields .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale coordination reactions under controlled conditions. The use of homogeneous and heterogeneous catalysts can enhance the efficiency of these reactions, allowing for the production of the compound in significant quantities .
Análisis De Reacciones Químicas
Types of Reactions: Bis(2,2’-bipyridine-kappaN1,kappaN1’)[[2,2’-bipyridine]-5,5’-dicarboxylato(2-)-kappaN1,kappaN1’]-, dihydrochloride undergoes various types of reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by metal catalysts.
Reduction: Reduction reactions can also occur, typically involving the addition of reducing agents.
Substitution: Substitution reactions are common, where ligands in the compound are replaced by other ligands under specific conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The conditions for these reactions often involve controlled temperatures and pressures to ensure optimal yields .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized bipyridine derivatives, while substitution reactions can produce a variety of substituted bipyridine complexes .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, bis(2,2’-bipyridine-kappaN1,kappaN1’)[[2,2’-bipyridine]-5,5’-dicarboxylato(2-)-kappaN1,kappaN1’]-, dihydrochloride is used as a ligand in coordination chemistry. It forms stable complexes with various metals, which can be utilized in catalysis and materials science .
Biology: In biology, the compound’s metal complexes can be used as probes for studying biological systems. These complexes can interact with biomolecules, providing insights into their structure and function .
Medicine: For example, ruthenium complexes of bipyridine derivatives have been explored for their anticancer properties .
Industry: In industry, the compound is used in the production of advanced materials. Its ability to form stable complexes with metals makes it valuable in the development of catalysts and other functional materials .
Mecanismo De Acción
The mechanism by which bis(2,2’-bipyridine-kappaN1,kappaN1’)[[2,2’-bipyridine]-5,5’-dicarboxylato(2-)-kappaN1,kappaN1’]-, dihydrochloride exerts its effects involves the coordination of its bipyridine ligands with metal centers. This coordination can alter the electronic properties of the metal, enhancing its reactivity in various chemical reactions. The molecular targets and pathways involved depend on the specific metal and the context in which the compound is used .
Comparación Con Compuestos Similares
- Bis(2,2’-bipyridine)ruthenium(II) complexes
- Bis(2,2’-bipyridine)iron(II) complexes
- Bis(2,2’-bipyridine)copper(II) complexes
Uniqueness: What sets bis(2,2’-bipyridine-kappaN1,kappaN1’)[[2,2’-bipyridine]-5,5’-dicarboxylato(2-)-kappaN1,kappaN1’]-, dihydrochloride apart is its specific coordination environment and the presence of carboxylato groups, which can influence its reactivity and stability. This makes it particularly useful in applications requiring precise control over metal-ligand interactions .
Propiedades
Fórmula molecular |
C32H24Cl2N6O4Ru |
|---|---|
Peso molecular |
728.5 g/mol |
Nombre IUPAC |
6-(5-carboxylatopyridin-2-yl)pyridine-3-carboxylate;2-pyridin-2-ylpyridine;ruthenium(2+);dihydrochloride |
InChI |
InChI=1S/C12H8N2O4.2C10H8N2.2ClH.Ru/c15-11(16)7-1-3-9(13-5-7)10-4-2-8(6-14-10)12(17)18;2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h1-6H,(H,15,16)(H,17,18);2*1-8H;2*1H;/q;;;;;+2/p-2 |
Clave InChI |
NHTZGFPRFUFMJE-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC(=NC=C1C(=O)[O-])C2=NC=C(C=C2)C(=O)[O-].Cl.Cl.[Ru+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(1,3-Benzodioxol-5-yl)-2,3-dimethoxy-8-methyl-6-prop-2-enyltricyclo[4.2.0.02,8]oct-3-en-5-one](/img/structure/B12300563.png)

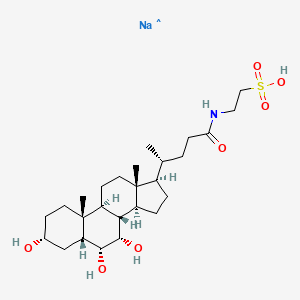
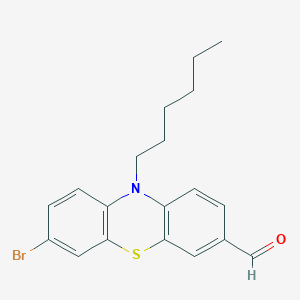
![6-[1-(3,4-Dihydroxyphenyl)propan-2-ylamino]tetralin-2,3-diol](/img/structure/B12300580.png)

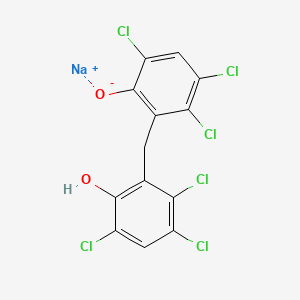
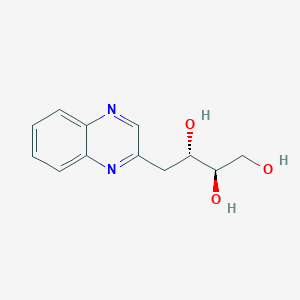
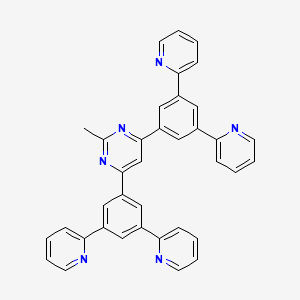
![N-[4-[4-[4-[4-(N-naphthalen-1-ylanilino)phenyl]phenyl]phenyl]phenyl]-N-phenylnaphthalen-1-amine](/img/structure/B12300622.png)
![N-hydroxy-2-[(4-methoxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbutanamide;hydrochloride](/img/structure/B12300627.png)
![4-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-yl)benzoic acid](/img/structure/B12300635.png)
![3-(Ethoxycarbonyl)tricyclo[3.2.1.0]octane](/img/structure/B12300638.png)
![2-[[2-[Hydroxy(diphenyl)methyl]pyrrolidin-1-yl]methyl]-6-(trifluoromethyl)phenol](/img/structure/B12300640.png)
